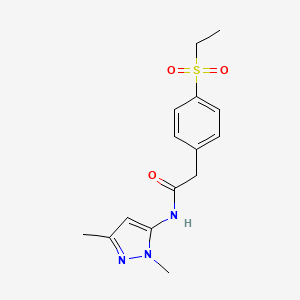
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring with an ethylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the dimethylpyrazole with chloroacetyl chloride in the presence of a base.
Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
類似化合物との比較
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide
Comparison:
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets compared to its analogs with different substituents on the phenyl ring.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-22(20,21)13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBDUFPZKZEPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)
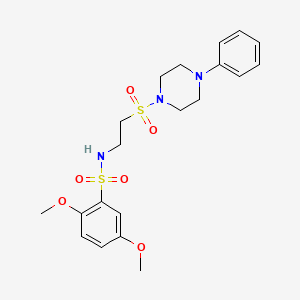
![2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2393325.png)
![1-(3-chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2393326.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2393328.png)
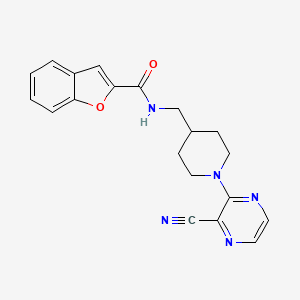
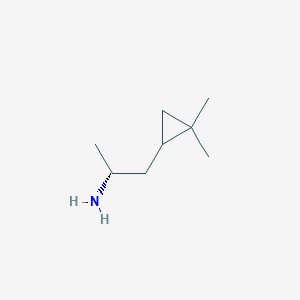

![(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)
![3-[(2-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2393335.png)
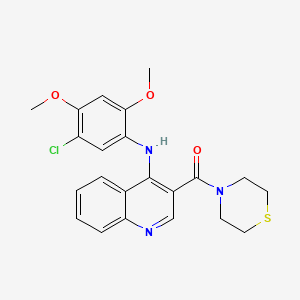

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
